molecular formula C10H14FNO2 B8380740 2-[(4-Fluorophenyl)(2-hydroxyethyl)amino]ethan-1-ol

2-[(4-Fluorophenyl)(2-hydroxyethyl)amino]ethan-1-ol

Cat. No. B8380740
M. Wt: 199.22 g/mol
InChI Key: LAERGAQILKQFNJ-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a solution of N-ethoxycarbonylmethyl-N-(4-fluorophenyl)-aminoethyl acetate (13.51 g) in tetrahydrofuran (135 ml) was added lithium borohydride (4.15 g) and the mixture was stirred at 60° C. for 1 hr. The reaction mixture was poured into water (300 ml) and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (9.2 g) as a yellow oil.
Name
N-ethoxycarbonylmethyl-N-(4-fluorophenyl)-aminoethyl acetate
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][N:7]([CH2:15][C:16](OCC)=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)(=O)C.[BH4-].[Li+].O>O1CCCC1>[OH:4][CH2:5][CH2:6][N:7]([C:8]1[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=1)[CH2:15][CH2:16][OH:17] |f:1.2|

Inputs

Step One
Name
N-ethoxycarbonylmethyl-N-(4-fluorophenyl)-aminoethyl acetate
Quantity
13.51 g
Type
reactant
Smiles
C(C)(=O)OCCN(C1=CC=C(C=C1)F)CC(=O)OCC
Name
Quantity
4.15 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCN(CCO)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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